BMS493, chemically known as 4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid, is a synthetic retinoid characterized as a pan-retinoic acid receptor (RAR) inverse agonist. [, ] This means it binds to RARs (α, β, and γ isoforms) and induces a conformational change that inhibits basal transcriptional activity, even in the absence of a natural agonist like all-trans-retinoic acid (ATRA). [, , ] BMS493 serves as a valuable tool in scientific research to elucidate the roles of RAR signaling in various biological processes, including development, differentiation, and disease. [, , , , , , ]
The molecular structure of BMS493 has been studied in the context of its interaction with RARα. [] Crystal structure analysis revealed that BMS493 binds to the ligand-binding domain of RARα, inducing a conformational change that prevents coactivator binding and promotes corepressor interaction. [] This structural information provides insights into the molecular basis of its inverse agonist activity.
BMS493 exerts its biological effects by acting as a pan-RAR inverse agonist. [, ] It binds to RARs with high affinity, inducing a conformation that prevents the recruitment of coactivator proteins necessary for gene transcription. [, ] Instead, this conformation favors the recruitment of corepressor proteins, leading to active repression of target genes. [] The ability of BMS493 to inhibit basal RAR activity, even in the absence of an agonist, distinguishes it from traditional RAR antagonists. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2